ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Description
Ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C23H26N6O4S and its molecular weight is 482.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound is a derivative of thiazole and piperidine . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Thiazole derivatives have been known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . Piperidine derivatives have also been used in the design of drugs for various therapeutic applications .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
ethyl 2-[[1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S/c1-2-32-22(31)16-7-8-17-19(16)26-23(34-17)27-21(30)15-6-4-10-29(12-15)13-18-25-20(28-33-18)14-5-3-9-24-11-14/h3,5,9,11,15-16H,2,4,6-8,10,12-13H2,1H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLMCSYAMRXPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CCCN(C3)CC4=NC(=NO4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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